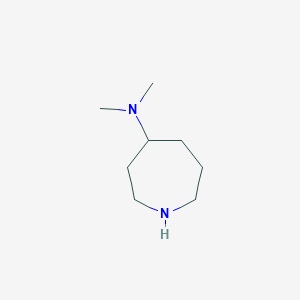
2-(3-amino-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
2-(3-amino-1H-pyrazol-1-yl)acetohydrazide is a chemical compound belonging to the class of hydrazides and pyrazoles It features a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, and an acetohydrazide group
Mechanism of Action
Target of Action
Pyrazoles and hydrazides are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound depends on its specific targets. Pyrazoles and hydrazides can interact with their targets in various ways, such as by inhibiting enzyme activity or by binding to receptors and modulating their function
Biochemical Pathways
Pyrazoles and hydrazides can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities, suggesting that they can affect pathways related to these biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-amino-1H-pyrazole with acetic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid, and at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
2-(3-amino-1H-pyrazol-1-yl)acetohydrazide has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-(3-amino-1H-pyrazol-1-yl)acetohydrazide is similar to other pyrazole derivatives, such as 2-(3-amino-1H-pyrazol-1-yl)acetic acid and various hydrazine-coupled pyrazoles. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the pyrazole ring and acetohydrazide group, which contributes to its distinct properties and applications.
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4-1-2-10(9-4)3-5(11)8-7/h1-2H,3,7H2,(H2,6,9)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAKHANQIESBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)
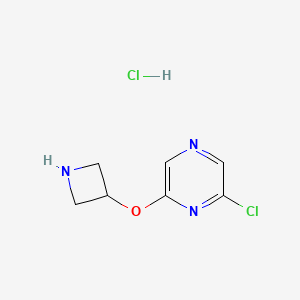
![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)
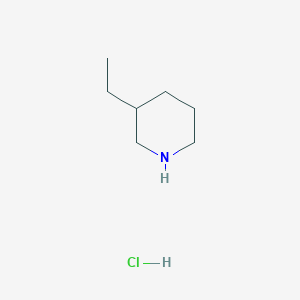
![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)

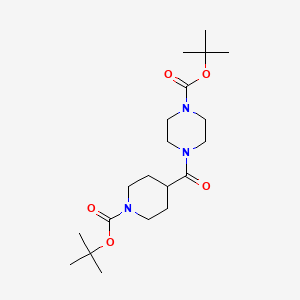
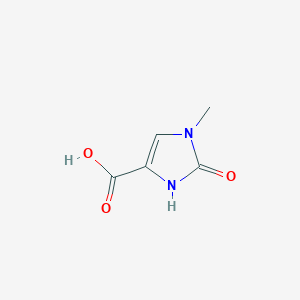
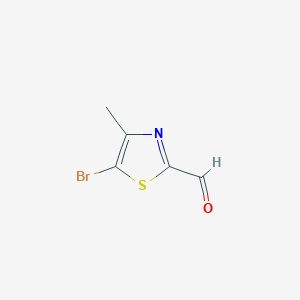

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)
